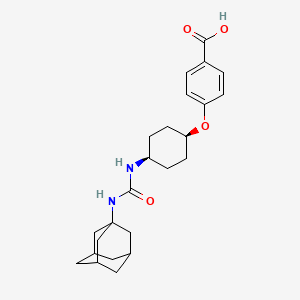

trans-AUCB

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has shown significant potential in various scientific research fields due to its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that play crucial roles in cardiovascular health, inflammation, and other physiological processes .

作用机制

反式-AUCB 通过选择性抑制可溶性环氧化物水解酶 (sEH) 来发挥其作用。这种抑制阻止了环氧二十碳三烯酸 (EETs) 水解为二羟基二十碳三烯酸 (DHETs),从而增加了 EETs 的水平。EETs 具有多种有益作用,包括血管舒张、抗炎特性和预防缺血性损伤。 涉及的分子靶点和通路包括 NF-κB 信号通路,该通路在炎症和细胞存活中起着至关重要的作用 .

生化分析

Biochemical Properties

trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .

准备方法

合成路线和反应条件

反式-AUCB 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:

4-(3-金刚烷-1-基-脲基)-环己醇的制备: 该中间体是由 3-金刚烷-1-胺与环己酮在合适的催化剂存在下反应制得。

反式-4-[4-(3-金刚烷-1-基-脲基)-环己氧基]-苯甲酸的形成: 然后将该中间体在特定条件下与 4-羟基苯甲酸反应,形成最终产物反式-AUCB.

工业生产方法

反式-AUCB 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用高级技术,如高效液相色谱 (HPLC) 和质谱 (MS),确保最终产品的质量和一致性 .

化学反应分析

反应类型

反式-AUCB 经历各种化学反应,包括:

氧化: 在特定条件下,反式-AUCB 可以被氧化形成氧化衍生物。

还原: 还原反应可以将反式-AUCB 转化为还原形式,从而改变其化学性质。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有不同官能团的一系列衍生物 .

科学研究应用

Mechanisms and Effects

Trans-AUCB has been studied for its cardioprotective effects, particularly in the context of myocardial ischemia. Research indicates that this compound treatment can significantly modulate microRNA expression related to cardiac function. In a study involving myocardial infarction (MI) mice, this compound administration resulted in increased expression of KCNJ2 and GJA1 mRNA, which are crucial for cardiac electrical activity and intercellular communication, respectively. The treatment led to a dose-dependent increase in the protein levels of Kir2.1 and Cx43, suggesting a restoration of normal cardiac function following injury .

Table 1: Effects of this compound on Cardiac Function

| Treatment Dose (mg/L) | Kir2.1 Protein Expression (Fold Increase) | Cx43 Protein Expression (Fold Increase) |

|---|---|---|

| 0 | 1.0 | 1.0 |

| 0.2 | 1.28 | 1.44 |

| 1 | 1.69 | 1.69 |

| 5 | 2.00 | 1.85 |

Therapeutic Potential

This compound has shown promise in alleviating symptoms associated with metabolic syndrome, particularly in animal models. In studies involving rats fed a high-fat diet, chronic treatment with this compound improved metabolic parameters such as glucose tolerance and lipid profiles. The compound was found to reduce body weight gain and visceral fat accumulation while enhancing insulin sensitivity .

Table 2: Impact of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Body Weight Gain (g) | 50 | 25 |

| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.8 |

| Visceral Fat Area (cm²) | 30 | 15 |

Induction of Apoptosis

This compound has been investigated for its potential anti-cancer properties, particularly in glioblastoma cell lines U251 and U87. Studies indicate that this compound can induce apoptosis in these cells, especially when combined with γ-secretase inhibitors like DAPT. The combination treatment significantly enhanced caspase-3 activity, suggesting a synergistic effect that promotes cancer cell death .

Table 3: Apoptosis Induction in Glioblastoma Cells

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 3.6 |

| This compound | 4.5 |

| DAPT | 6.1 |

| DAPT + this compound | 21.9 |

Case Study: Ischemic Stroke

In a study assessing the effects of this compound on ischemic stroke models, treatment resulted in reduced infarct size and improved functional recovery compared to controls. The findings suggest that this compound may serve as a therapeutic agent for stroke prevention and recovery .

相似化合物的比较

反式-AUCB 与其他可溶性环氧化物水解酶抑制剂进行比较,例如:

1-环己基-3-十二烷基脲: 另一种具有类似抑制效果但化学结构不同的有效 sEH 抑制剂。

AR-9281: 一种用于治疗高血压和 2 型糖尿病的选择性 sEH 抑制剂。

反式-AUCB 由于其作为 sEH 抑制剂的高选择性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具。

生物活性

trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and potential therapeutic applications.

This compound primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, this compound increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.

Key Biological Effects:

- Anti-inflammatory Properties : this compound enhances the levels of EETs, leading to reduced inflammation and improved vascular function .

- Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Bioavailability : Oral administration of this compound results in approximately 68% bioavailability, indicating effective absorption and systemic availability .

- Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of this compound was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .

- Administration Routes : this compound can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .

Case Studies

- Ischemic Stroke Model :

- Inflammation Model :

Comparative Analysis

The following table summarizes the structural and functional characteristics of this compound compared to other sEH inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Urea derivative | sEH inhibition | Highly potent with favorable pharmacokinetics |

| N,N'-Dicyclohexylurea | Urea derivative | sEH inhibition | One of the first identified sEH inhibitors |

| N-Cyclohexyl-N'-(3-phenylpropyl)urea | Urea derivative | sEH inhibition | Less selective than this compound |

| cis-AUCB | Isomeric form | sEH inhibition | Less potent than this compound |

属性

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。